molecular formula C8H16N2 B585976 1,4-Diazabicyclo[4.3.1]decane CAS No. 154517-69-8

1,4-Diazabicyclo[4.3.1]decane

Cat. No.: B585976
CAS No.: 154517-69-8
M. Wt: 140.23
InChI Key: KZGLLPZSSBCXGM-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[4.3.1]decane is a bicyclic organic compound that features a unique diazabicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione under heating with benzylamine. Reduction of the formed bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis, efficiently yields the target product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Diazabicyclo[4.3.1]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[4.3.1]decane involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a modulator of nicotinic acetylcholine receptors, influencing the cholinergic system in the central and peripheral nervous systems. The compound’s diazabicyclic structure allows it to fit into specific binding sites, altering the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1,4-Diazabicyclo[4.3.1]decane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to other diazabicyclic compounds, it offers unique reactivity and binding characteristics, making it valuable in specialized applications such as the development of novel therapeutic agents and advanced materials .

Properties

IUPAC Name

1,4-diazabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-6-9-3-5-10(4-1)7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGLLPZSSBCXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659976
Record name 1,4-Diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154517-69-8
Record name 1,4-Diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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